(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate
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Overview
Description
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate is a chemical compound with the molecular formula C23H27NO3 It is known for its unique structure, which includes a tropane ring system and a diphenylhydracrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate typically involves the reaction of tropine with 3,3-diphenylhydracrylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acid catalysts and organic solvents. The reaction is usually conducted at elevated temperatures to facilitate the formation of the ester bond between the tropine and the diphenylhydracrylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Atropine: A tropane alkaloid with similar structural features.
Scopolamine: Another tropane alkaloid with comparable biological activities.
Diphenhydramine: An antihistamine with a diphenyl structure.
Uniqueness
(+)-2-alpha-Tropanyl 3,3-diphenylhydracrylate is unique due to its combination of a tropane ring system and a diphenylhydracrylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
87395-51-5 |
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Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 3-hydroxy-3,3-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-12-14-20(24)21(15-13-19)27-22(25)16-23(26,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21,26H,12-16H2,1H3/t19?,20-,21?/m1/s1 |
InChI Key |
FGERHULCSOKYAS-NYLDSWQDSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1CCC2OC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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